molecular formula C29H39N7O8S2 B1662341 Gisadenafil besylate CAS No. 334827-98-4

Gisadenafil besylate

Cat. No. B1662341
CAS RN: 334827-98-4
M. Wt: 677.8 g/mol
InChI Key: STFRDYSZKVPPQF-UHFFFAOYSA-N
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Description

Gisadenafil besylate, also known as UK 369003, is a potent PDE5 inhibitor . It shows more than 100-fold selectivity for PDE5 over PDE6 . It is orally bioavailable .


Molecular Structure Analysis

The molecular weight of Gisadenafil besylate is 677.79 . The chemical formula is C23H33N7O5S.C6H6O3S . The SMILES string representation is O=C1C2=NN(CCOC)C(CC)=C2N=C(C3=CC(S(=O)(N4CCN(CC)CC4)=O)=CN=C3OCC)N1.O=S(C5=CC=CC=C5)(O)=O .


Physical And Chemical Properties Analysis

Gisadenafil besylate is a white to off-white solid . It is soluble to 10 mM in water and to 100 mM in DMSO . .

Scientific Research Applications

Reproductive Health

Finally, Gisadenafil besylate could be applied in reproductive health research. Its effects on blood flow and smooth muscle relaxation might provide insights into treatments for reproductive disorders that involve vascular components.

Each of these fields presents a unique avenue for the application of Gisadenafil besylate in scientific research. The compound’s selective inhibition of PDE5 and its pharmacokinetic properties make it a valuable tool for exploring a wide range of physiological processes and potential therapeutic areas .

Mechanism of Action

Target of Action

Gisadenafil besylate primarily targets phosphodiesterase 5 (PDE5) . PDE5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation.

Mode of Action

As a selective inhibitor of PDE5 , Gisadenafil besylate binds to the enzyme and prevents it from degrading cGMP . This action leads to an increase in the concentration of cGMP, which in turn promotes smooth muscle relaxation and vasodilation .

Biochemical Pathways

The inhibition of PDE5 by Gisadenafil besylate affects the cGMP-dependent pathway . Under normal conditions, the enzyme PDE5 breaks down cGMP. High levels of cGMP lead to a series of biochemical events that result in the relaxation of smooth muscle cells in blood vessels, thereby promoting vasodilation .

Pharmacokinetics

It is known to beorally bioavailable , indicating that it can be effectively absorbed into the bloodstream when taken by mouth.

Result of Action

The primary molecular effect of Gisadenafil besylate is the inhibition of PDE5 , leading to an increase in cGMP levels . This results in vasodilation and relaxation of smooth muscle cells. In a study involving male Tat-transgenic mice, Gisadenafil besylate was shown to restore the dilation of small arterioles following hypercapnia .

properties

IUPAC Name

benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N7O5S.C6H6O3S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29;7-10(8,9)6-4-2-1-3-5-6/h14-15H,5-13H2,1-4H3,(H,25,26,31);1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFRDYSZKVPPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N7O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187125
Record name Gisadenafil besylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

677.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gisadenafil besylate

CAS RN

334827-98-4
Record name Gisadenafil besylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334827984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gisadenafil besylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 334827-98-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GISADENAFIL BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4S08274OY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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